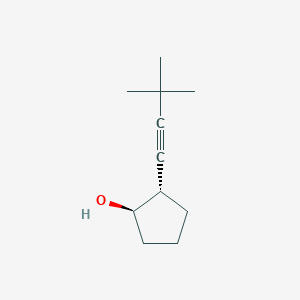
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2S)-2-(3,3-Dimethylbut-1-yn-1-yl)cyclopentan-1-ol, also known as (1R,2S)-2-cyclopentylmethylbut-1-yne-1-ol, is an organic compound belonging to the class of cyclopentanols. It is a colorless liquid with a sweet, musty odor and has a boiling point of 83.4°C and a melting point of -58.2°C. This compound has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
The compound (1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol serves as a pivotal intermediate in synthesizing complex molecules due to its unique chemical structure. Studies have shown that cyclopentane derivatives, similar to this compound, are crucial in regioselective rearrangements and radical cation generation through processes like photoinduced electron transfer (PET) and radiolytic oxidation. For example, cyclopentane-1,3-diyl radical cations have been generated from methyl-substituted bicyclopentanes, showcasing their potential in spontaneous and exclusive rearrangements to form methylcyclopentene under PET conditions. These rearrangements occur rapidly and stereoselectively, demonstrating the compound's utility in synthesizing structurally complex molecules with high regio- and stereoselectivity (Adam et al., 1994).
Catalytic Applications
In the realm of catalysis, the compound's derivatives have been explored for their reactivity and potential in facilitating chemical transformations. The electrochemical reduction of dihalopentanes to produce cyclopentane involves the intramolecular cyclization of an electrogenerated carbanion, highlighting the cyclopentane structure's role in synthetic organic chemistry. This process yields significant insights into the mechanisms underlying cyclopentane formation and its potential applications in developing new catalytic processes (Pritts & Peters, 1994).
Material Science and Polymer Synthesis
The synthesis and characterization of organometallic compounds containing cyclopentane rings have opened new avenues in material science and polymer synthesis. For instance, cyclopentadienylosmium compounds with unsaturated carbon donor coligands have been synthesized, showcasing the structural versatility and reactivity of cyclopentane derivatives in forming complex organometallic frameworks. These compounds have implications for developing new materials with specific electronic and optical properties, underscoring the broader applications of cyclopentane derivatives in material science (Crochet et al., 1998).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(3,3-dimethylbut-1-ynyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-6H2,1-3H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIWCCYDCKVATF-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)

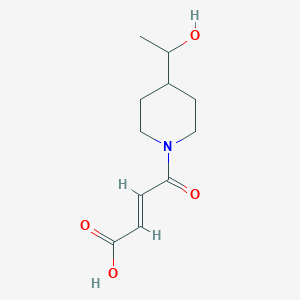
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
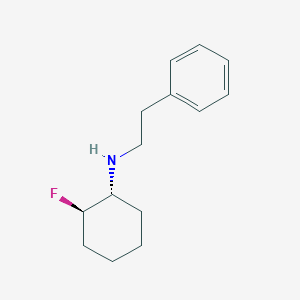
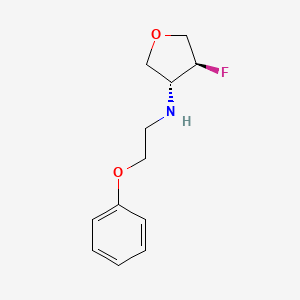
amine](/img/structure/B1531752.png)
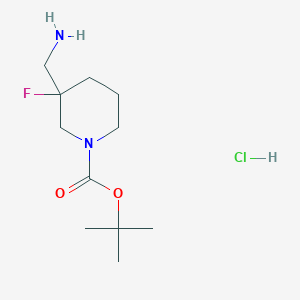
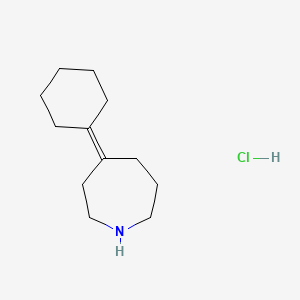
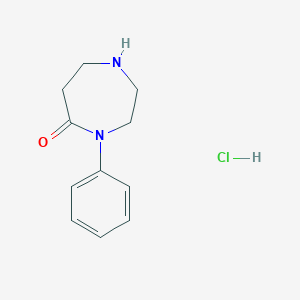
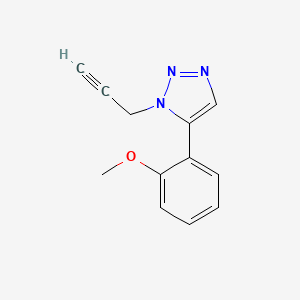
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
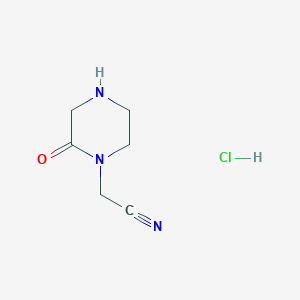
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)